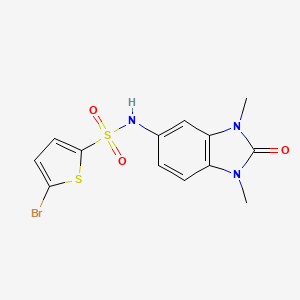
5-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene-2-sulfonamide
Vue d'ensemble
Description
5-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a benzimidazole core, a thiophene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and sulfonamide sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine site.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced thiophene derivatives.
Substitution: Various substituted benzimidazole or thiophene derivatives.
Applications De Recherche Scientifique
5-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene-2-sulfonamide depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases or DNA.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene: Lacks the sulfonamide group, which may affect its biological activity.
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene-2-sulfonamide: Lacks the bromine atom, potentially altering its reactivity and applications.
Uniqueness
The presence of both the bromine atom and the sulfonamide group in 5-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiophene-2-sulfonamide makes it unique. This combination of functional groups can enhance its reactivity and broaden its range of applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
5-bromo-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S2/c1-16-9-4-3-8(7-10(9)17(2)13(16)18)15-22(19,20)12-6-5-11(14)21-12/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGYZDNQKCEQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-3-[(3-hydroxynaphthalene-2-carbonyl)amino]thiourea](/img/structure/B3599442.png)
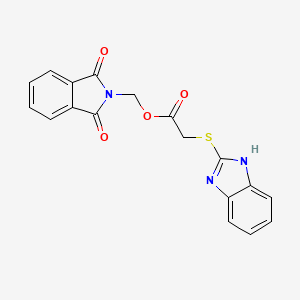
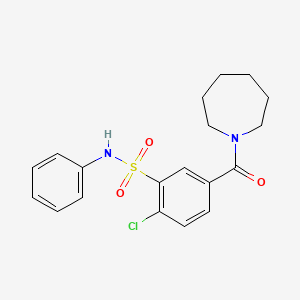
![2-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3599454.png)
![Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate](/img/structure/B3599470.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3599476.png)
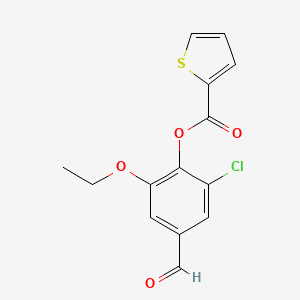
![4-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3599491.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B3599499.png)
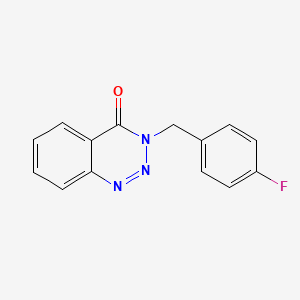
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B3599527.png)
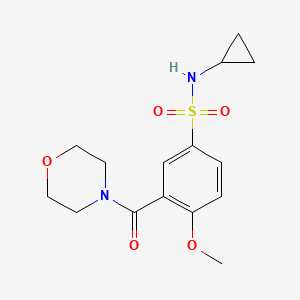

![N-(4-bromo-2-fluorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3599545.png)
